3-Hydroxybenzaldehyde

Beschreibung

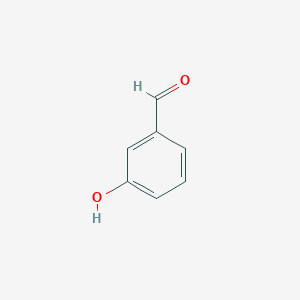

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-2-1-3-7(9)4-6/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVREABSGIHHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059220 | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-83-4 | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2819J40E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxybenzaldehyde CAS number and properties

An In-depth Technical Guide to 3-Hydroxybenzaldehyde

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 100-83-4), also known as m-hydroxybenzaldehyde or 3-formylphenol, is an aromatic organic compound with significant applications in pharmaceutical synthesis, the flavor and fragrance industry, and as a versatile intermediate in organic chemistry.[1][2] Its bifunctional nature, containing both a hydroxyl and an aldehyde group, allows for a wide range of chemical transformations, making it a valuable precursor for complex molecules.[3][4] This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities and applications, particularly focusing on its vasculoprotective effects and its role as a key building block in drug development.[1][5][6]

Chemical and Physical Properties

This compound is a colorless to light yellow crystalline solid at room temperature.[5][7] It is slightly soluble in water but demonstrates good solubility in organic solvents such as ethanol, acetone, and ether.[7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 100-83-4 | [9][10][11] |

| Molecular Formula | C₇H₆O₂ | [8][10][12] |

| Molecular Weight | 122.12 g/mol | [8][10][11] |

| Appearance | White to off-white/light yellow crystalline solid/powder | [3][8][13] |

| Melting Point | 100-107 °C | [3][5][9] |

| Boiling Point | 240 °C (at 760 mmHg); 191 °C (at 50 mmHg) | [5][7] |

| Density | 1.1179 g/cm³ (at 130 °C) | [5] |

| Vapor Pressure | 0.01 mmHg | [11] |

| Solubility | Slightly soluble in water; Soluble in hot water, ethanol, acetone, ether, DMSO, and benzene.[7][8][14] Insoluble in ligroin.[15] | |

| pKa | 8.98 (at 25°C in water) | [15] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Key Information | Source(s) |

| ¹H NMR | Spectra available in DMSO-d₆ and CDCl₃ | [16] |

| ¹³C NMR | Spectrum data available | [11] |

| IR Spectrum | Data available from KBr pellet | [17] |

| Mass Spectrometry | GC-MS and LC-MS data available | [11] |

| InChIKey | IAVREABSGIHHMO-UHFFFAOYSA-N | [5][11] |

| SMILES | C1=CC(=CC(=C1)O)C=O | [6][11] |

Experimental Protocols

Synthesis of this compound from m-Cresol

A common industrial synthesis route involves the acetylation, chlorination, and subsequent hydrolysis of m-cresol.[18] An improved, more detailed process is outlined below.[18]

Methodology:

-

Preparation of m-Cresyl Acetate:

-

Charge a reactor with a specific amount of m-cresol.

-

Add acetic anhydride and heat the mixture to 130-135°C.

-

Maintain the reaction for 5 hours.

-

Following the reaction, perform reduced pressure distillation at 120°C to recover the acetic acid by-product, yielding the intermediate m-cresyl acetate.[18]

-

-

Bromination of m-Cresyl Acetate:

-

To the m-cresyl acetate, sequentially add an organic solvent, a radical initiator, and a brominating agent.

-

Heat the mixture to a temperature between 65°C and 90°C for 10-15 hours.[18]

-

After the reaction is complete, wash the mixture with water and add a reducing agent to neutralize any remaining brominating agent.

-

Separate the aqueous layer and distill the organic layer under reduced pressure to obtain 3-(dibromomethyl)phenyl acetate as an orange, viscous substance.[18]

-

-

Hydrolysis to this compound:

-

Purification:

-

Collect the solid precipitate by filtration.

-

Transfer the solid to a decolorization vessel, add water and activated carbon.

-

Heat to reflux for 1 hour at a temperature of 70°C-80°C for decolorization.[18]

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 10°C to crystallize the purified product.

-

Collect the solid by filtration and dry at 75°C to obtain the final this compound product.[18]

-

Another established synthesis route involves the reduction of 3-nitrobenzaldehyde to 3-aminobenzaldehyde, followed by diazotization and hydrolysis.[5]

Purification by Crystallization

For general purification, this compound can be crystallized from water.[9]

Biological Activity and Applications in Drug Development

This compound is a compound of significant interest in pharmacology due to its diverse biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents, analgesics, and potential anti-cancer drugs.[1][3]

Vasculoprotective Effects

Research has demonstrated that this compound possesses potent vasculoprotective properties.[5][6] It has been shown to:

-

Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation: It prevents PDGF-induced proliferation of VSMCs by arresting the cell cycle in the S and G0/G1 phases.[6][20] This is associated with the downregulation of cyclin D1 (CD1) and retinoblastoma (Rb1) mRNA expression.[20]

-

Reduce Endothelial Cell Inflammation: In human umbilical vein endothelial cells (HUVECs), it inhibits inflammatory markers and signaling molecules such as VCAM-1, ICAM-1, phosphorylated NF-κB (p-NF-κB), and phosphorylated p38 (p-p38) that are induced by TNF-α.[6][20]

-

Suppress Angiogenesis: In vivo studies using Matrigel plug assays in mice confirmed its ability to inhibit angiogenesis.[6]

-

Exhibit Anti-thrombotic Effects: It has been shown to prevent ADP-induced thrombus generation and improve blood circulation post-thrombus formation.[6]

These properties make this compound a promising candidate for research into atherosclerosis and other vascular diseases.[20]

Antioxidant and Antibacterial Activity

This compound exhibits both antioxidant and antibacterial activities.[6][21] The phenolic hydroxyl group contributes to its high intracellular antioxidant activity.[21] It has shown efficacy against both gram-positive and gram-negative bacteria.[21]

Role as a Synthetic Precursor

This compound is a key starting material for several important molecules:

-

Monastrol: A small, cell-permeable molecule that inhibits the mitotic kinesin Eg5, leading to mitotic arrest. This compound is used in its synthesis.[5]

-

Metaraminol: A potent sympathomimetic amine used to treat hypotension.[9]

-

Pharmaceutical Intermediates: It is widely used in the synthesis of active pharmaceutical ingredients such as metoprolol and phenylephrine.[22]

-

Agrochemicals: It serves as a precursor for herbicides, fungicides, and insecticides.[22]

Visualized Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the improved synthesis process of this compound starting from m-cresol.

Signaling Pathway Inhibition

This compound has been shown to interfere with key inflammatory signaling pathways in endothelial cells.

Shh Signaling Pathway Activation

In astrocytes treated with Angiostrongylus cantonensis excretory/secretory products (ESPs), 3-HBA has been found to activate the Sonic hedgehog (Shh) signaling pathway, which is crucial for cell survival and repair.[21]

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. This compound | 100-83-4 [chemicalbook.com]

- 10. This compound = 99 100-83-4 [sigmaaldrich.com]

- 11. This compound | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. lobachemie.com [lobachemie.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound [chemister.ru]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 18. Page loading... [wap.guidechem.com]

- 19. researchgate.net [researchgate.net]

- 20. medchemexpress.com [medchemexpress.com]

- 21. This compound and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. credenceresearch.com [credenceresearch.com]

Synthesis of 3-Hydroxybenzaldehyde from m-Cresol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-hydroxybenzaldehyde from m-cresol. The document details various methodologies, including direct formylation and multi-step synthesis involving intermediate protection and functional group transformation. Particular emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate replication and process optimization in a research and development setting.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its functional groups, a hydroxyl and an aldehyde on an aromatic ring, allow for a variety of subsequent chemical modifications, making it a versatile building block in organic synthesis. The use of m-cresol as a starting material is economically viable due to its availability. This guide explores the primary synthetic pathways from m-cresol to this compound, presenting the available data to aid researchers in selecting and implementing the most suitable method for their specific needs.

Synthetic Strategies

Two main strategies for the synthesis of this compound from m-cresol have been explored in the literature:

-

Direct Formylation: This approach involves the direct introduction of a formyl group (-CHO) onto the aromatic ring of m-cresol. Key reactions in this category include the Reimer-Tiemann and Duff reactions.

-

Multi-step Synthesis via Side-Chain Halogenation: This strategy involves the protection of the hydroxyl group of m-cresol, followed by halogenation of the methyl group, and subsequent hydrolysis to the aldehyde. A common pathway is through acetylation, followed by bromination and hydrolysis.

The following sections provide detailed descriptions of these methods, including reaction mechanisms, experimental protocols where available, and quantitative data.

Multi-step Synthesis: Acetylation, Bromination, and Hydrolysis

This pathway is a more controlled, albeit longer, route to this compound. It involves three main steps:

-

Acetylation of m-Cresol: The hydroxyl group of m-cresol is protected as an acetate ester to prevent unwanted side reactions during the subsequent bromination step.

-

Side-Chain Bromination: The methyl group of the resulting m-cresyl acetate is subjected to free-radical bromination to introduce two bromine atoms.

-

Hydrolysis: The dibrominated intermediate is then hydrolyzed to yield this compound.

Step 1: Acetylation of m-Cresol

The reaction of m-cresol with acetic anhydride is a standard procedure for the formation of m-cresyl acetate.

Experimental Protocol:

A mixture of m-cresol (1.0 mole) and acetic anhydride (1.1 mole) is heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the excess acetic anhydride and acetic acid byproduct are removed by distillation. The resulting m-cresyl acetate can be purified by vacuum distillation.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |

| m-Cresol | 108.14 | 1.0 | 108.14 g | - | >98 |

| Acetic Anhydride | 102.09 | 1.1 | 112.3 g (103 mL) | - | - |

| m-Cresyl Acetate | 150.17 | - | Theoretical: 150.17 g | Typically >95 | >98 (after distillation) |

Logical Workflow for the Multi-step Synthesis:

Technical Guide: Synthesis of 3-Hydroxybenzaldehyde from 3-Nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the multi-step synthesis of 3-hydroxybenzaldehyde, a valuable fine chemical intermediate, starting from 3-nitrobenzaldehyde. The synthesis involves a classical sequence of nitro group reduction, diazotization, and subsequent hydrolysis of the diazonium salt.[1][2] This guide presents detailed experimental protocols derived from established literature, summarizes quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for research and development applications.

Overall Reaction Pathway

The conversion of 3-nitrobenzaldehyde to this compound is a three-step process. First, the nitro group is reduced to a primary amine to form 3-aminobenzaldehyde. This intermediate is then converted to a diazonium salt via diazotization with nitrous acid. Finally, the diazonium salt is hydrolyzed in boiling aqueous acid to yield the desired this compound.[1]

Experimental Protocols

The following protocols are based on a well-established procedure from Organic Syntheses, which provides a reliable method for this transformation.[3]

This step involves the reduction of the nitro group using stannous chloride in concentrated hydrochloric acid.[3]

Methodology:

-

Prepare a solution of 450 g (2 moles) of powdered stannous chloride dihydrate in 600 ml of concentrated hydrochloric acid in a 3-L beaker equipped with a mechanical stirrer.[3]

-

Cool the solution to 5°C in an ice-salt bath.[3]

-

Remove the ice bath and add 100 g (0.66 mole) of 3-nitrobenzaldehyde in one portion.[3]

-

The temperature will rise. As it approaches 100°C, place the ice-salt bath around the beaker to control the exothermic reaction. Ensure vigorous stirring.[3]

-

Once the reaction is complete, a clear red solution is obtained. Cool this solution with very slow stirring in an ice-salt mixture for 2.5 hours to precipitate the stannichloride salt of m-aminobenzaldehyde.[3]

-

Filter the resulting orange-red paste on a sintered-glass funnel. Do not wash the product.[3]

Alternative Reduction Method: Catalytic hydrogenation using H₂ over a Palladium-on-carbon (Pd-C) catalyst in ethanol is also an effective method, often providing high yields (>90%) while keeping the aldehyde group intact under mild conditions.[4]

The filtered stannichloride salt is diazotized directly using sodium nitrite in hydrochloric acid.[3]

Methodology:

-

Suspend the filtered material from Step 1 in 600 ml of concentrated hydrochloric acid in a 3-L beaker and cool in an ice-salt bath.[3]

-

Slowly add a solution of 46 g of sodium nitrite in 150 ml of water. The addition should take approximately 80 minutes, and the temperature must be maintained between 4–5°C to prevent decomposition of the diazonium salt.[3]

-

After the addition is complete, continue stirring in the ice-salt bath for 1 hour to ensure complete crystallization of the stannichloride of the diazonium salt.[3]

-

Filter the reddish-brown salt on a sintered-glass funnel.[3]

The final step is the thermal decomposition (hydrolysis) of the diazonium salt in boiling water to yield the phenol product.[3][5]

Methodology:

-

Heat 1.7 L of water to boiling in a 4-L beaker.[3]

-

Cautiously add the damp diazonium salt from Step 2 in small portions over approximately 40 minutes. Replace any water lost to vaporization.[3]

-

Add 4 g of Norit (activated carbon) to the solution, boil for a few minutes, and filter while hot.[3]

-

Cool the red filtrate in an icebox for 12–16 hours. Crystallization can be induced by scratching the beaker walls.[3]

-

Collect the crystals by filtration, wash with four 25-ml portions of ice-cold water, and dry in a vacuum desiccator over calcium chloride.[3]

-

The final product is this compound with a melting point of 100–101°C. The reported yield is 45–49 g (56–61%).[3]

Experimental Workflow

The following diagram illustrates the sequential workflow of the synthesis, from starting material to final product.

Quantitative Data Summary

The table below summarizes the key quantitative parameters for the synthesis based on the described protocol.[3]

| Parameter | Substance | Molar Mass ( g/mol ) | Moles (mol) | Quantity Used | Role |

| Starting Material | 3-Nitrobenzaldehyde | 151.12 | 0.66 | 100 g | Reactant |

| Step 1 Reagents | Stannous Chloride Dihydrate | 225.63 | 2.0 | 450 g | Reducing Agent |

| Conc. Hydrochloric Acid | 36.46 | - | 600 ml | Solvent/Catalyst | |

| Step 2 Reagents | Sodium Nitrite | 69.00 | 0.67 | 46 g | Diazotizing Agent |

| Conc. Hydrochloric Acid | 36.46 | - | 600 ml | Acidic Medium | |

| Step 3 Reagents | Water | 18.02 | - | 1.7 L | Solvent/Reactant |

| Norit (Activated Carbon) | - | - | 4 g | Decolorizing Agent | |

| Final Product | This compound | 122.12 | 0.37 - 0.40 | 45-49 g | Product |

| Overall Yield | 56-61% |

References

An In-depth Technical Guide to 3-Hydroxybenzaldehyde: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxybenzaldehyde, a significant aromatic aldehyde with diverse applications in pharmaceutical synthesis, fragrance creation, and materials science. This document delves into its historical discovery, detailed physicochemical properties, key synthetic methodologies with experimental protocols, and its role in various chemical and biological processes.

Discovery and History

This compound (m-hydroxybenzaldehyde) is an organic compound with the formula HOC₆H₄CHO. It exists as a colorless to light-tan solid and is one of three isomers of hydroxybenzaldehyde.[1] While the precise moment of its first definitive synthesis is not as famously documented as some other compounds, its preparation and characterization were part of the broader exploration of aromatic chemistry in the 19th century. An early report of its synthesis was by the German chemist Justus von Liebig in 1835, although it was initially referred to as salicylaldehyde (the ortho-isomer).[2]

Historically, several methods have been employed for its preparation. One of the earliest documented methods involves the reduction of m-hydroxybenzoic acid using sodium amalgam in a weakly acidic solution.[3][4] Another classic approach, developed by Tiemann and Ludwig, involves a multi-step synthesis starting from 3-nitrobenzaldehyde. This process includes the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to introduce the hydroxyl group.[1][4] These early methods laid the groundwork for the more refined and industrially viable synthetic routes used today.

Physicochemical and Spectral Data

The physical and chemical properties of this compound are critical for its application in synthesis and research. The compound is a white to light beige crystalline solid.[2] It is slightly soluble in water but shows good solubility in organic solvents like ethanol, acetone, ether, and benzene.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂ | [1] |

| Molecular Weight | 122.12 g/mol | [7] |

| Appearance | Colorless to light yellow crystalline solid | [1][5] |

| Melting Point | 100-103 °C (lit.), 106 °C, 107.2 °C | [1][6][8] |

| Boiling Point | 240 °C (lit.), 191 °C at 50 mm Hg (lit.) | [1][5] |

| Density | 1.1179 g/cm³ (at 130 °C), 1.2103 g/cm³ | [1][6] |

| Vapor Pressure | 0.01 mmHg | [7] |

| pKa | 8.98 (at 25 °C) | [9] |

| Solubility in Water | Slightly soluble | [5][6] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether, hot water, benzene | [2][5] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks / Shifts |

| ¹H NMR (CDCl₃) | δ ~9.9 (s, 1H, CHO), 7.1-7.5 (m, 4H, Ar-H), 5.5-6.0 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ ~192 (CHO), 156 (C-OH), 138 (C-CHO), 130 (Ar-CH), 123 (Ar-CH), 122 (Ar-CH), 115 (Ar-CH) |

| IR (KBr, cm⁻¹) | ~3200-3400 (br, O-H stretch), ~2850 & 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch of aldehyde), ~1590 (C=C stretch of aromatic ring) |

| Mass Spectrum (EI) | m/z 122 (M⁺), 121 (M-H)⁺, 93 (M-CHO)⁺ |

| (Note: Spectral data are approximate and can vary based on solvent and experimental conditions. These are typical expected values.) |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from classical named reactions to modern industrial processes. The choice of method often depends on the starting material availability, desired scale, and purity requirements.

Synthesis from 3-Nitrobenzaldehyde

This is a well-established, multi-step laboratory synthesis.[1] The process involves the reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis.

Step 1: Reduction of 3-Nitrobenzaldehyde to 3-Aminobenzaldehyde

-

Prepare a solution of stannous chloride dihydrate (e.g., 450 g) in concentrated hydrochloric acid (e.g., 600 mL) in a large beaker equipped with a mechanical stirrer. Cool the mixture in an ice-salt bath to 5°C.[4]

-

Add 3-nitrobenzaldehyde (e.g., 100 g) in one portion. The temperature will rise; maintain it between 25-30°C initially, and then control the exothermic reaction by reapplying the ice-salt bath to keep the temperature from exceeding 100°C.[4]

-

Vigorous stirring is essential. After the initial exotherm subsides, continue stirring as the solution cools. A thick, crystalline paste of the amine hydrochloride tin double salt will form.[4]

-

Filter the precipitate and wash it with a small amount of hydrochloric acid.

Step 2: Diazotization and Hydrolysis of 3-Aminobenzaldehyde

-

Suspend the damp salt from the previous step in concentrated hydrochloric acid (e.g., 600 mL) and cool the mixture to 4-5°C in an ice-salt bath.[4]

-

Slowly add a solution of sodium nitrite (e.g., 46 g) in water (e.g., 150 mL), keeping the tip of the addition funnel below the surface of the suspension and maintaining the temperature at 4-5°C.[4]

-

After the addition is complete, stir the mixture for 1 hour to allow for the complete crystallization of the diazonium salt.[4]

-

Filter the reddish-brown diazonium salt.

-

Cautiously add the damp diazonium salt in small portions to a large volume of boiling water (e.g., 1.7 L) over approximately 40 minutes. Nitrogen gas will evolve.[4]

-

Boil the resulting solution with activated charcoal (e.g., 4 g) for a few minutes and filter while hot.[4]

-

Cool the red filtrate in an icebox for 12-16 hours to induce crystallization.[4]

-

Collect the orange crystals of this compound by filtration. The product can be further purified by recrystallization from boiling benzene to yield light-tan crystals.[4]

Industrial Synthesis from m-Cresol

Modern industrial production often utilizes m-cresol as a starting material due to its availability and cost-effectiveness. This process typically involves protecting the hydroxyl group, halogenating the methyl group, and subsequent hydrolysis.[10]

Step 1: Acetylation of m-Cresol

-

Charge a reactor with m-cresol and acetic anhydride.

-

Heat the mixture to 130-135°C and maintain the reaction for 5 hours.

-

After the reaction, recover the acetic acid by-product by distillation under reduced pressure to obtain the intermediate, m-tolyl acetate.[10]

Step 2: Bromination of m-Tolyl Acetate

-

To the m-tolyl acetate, add an organic solvent, a radical initiator (e.g., AIBN), and a brominating agent (e.g., NBS).

-

Heat the mixture to 65-90°C for 10-15 hours.

-

Upon completion, wash the reaction mixture with water and add a reducing agent (e.g., sodium bisulfite) to quench any remaining brominating agent.

-

Separate the organic layer and distill under reduced pressure to obtain the crude dibrominated product.[10]

Step 3: Hydrolysis to this compound

-

Add water and a carbonate base (e.g., sodium carbonate) to the dibrominated product.

-

Heat the mixture to reflux and maintain for 10-15 hours.

-

Filter the hot solution to remove solid residues.

-

Cool the filtrate to below 10°C to precipitate the crude this compound.[10]

-

For purification, dissolve the crude solid in water, add activated carbon, and heat to 70-80°C for 1 hour for decolorization.

-

Filter the hot solution to remove the activated carbon, cool the filtrate to 10°C, filter the purified solid, and dry at 75°C to obtain the final product.[10]

Other Synthetic Methods

-

Reimer-Tiemann Reaction: This classic reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[11] While salicylaldehyde (the ortho-isomer) is the major product from phenol due to stabilization effects, modifications to the reaction conditions or substrate can influence the regioselectivity, though it is not the primary method for producing the meta-isomer.[12]

-

Oxidation of 3-Hydroxybenzyl Alcohol: The direct oxidation of 3-hydroxybenzyl alcohol provides a straightforward route to the aldehyde. Various oxidizing agents can be employed for this transformation.[3] Biocatalytically, the NADP-dependent enzyme 3-hydroxybenzyl-alcohol dehydrogenase can produce this compound from the corresponding alcohol.[1]

-

From 3-Hydroxybenzoic Acid: Reduction of 3-hydroxybenzoic acid or its derivatives can yield this compound.[3]

Biological Role and Applications

This compound is more than a synthetic intermediate; it also exhibits notable biological activity and is found in some natural sources like certain fungi (Penicillium solitum) and plants (Zizania aquatica).[7][13]

Vasculoprotective Effects

Research has shown that this compound exhibits vasculoprotective effects. It can inhibit the proliferation of vascular smooth muscle cells (VSMCs) and reduce inflammation in endothelial cells.[1][14] It has been shown to arrest the cell cycle in VSMCs and inhibit angiogenesis.[14] These properties make it a compound of interest for research into atherosclerosis and other cardiovascular diseases.[14] In biological systems, it is a substrate for aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoform in humans and rats.[13][14]

Applications in Synthesis

The dual functionality of the hydroxyl and aldehyde groups makes this compound a versatile building block in organic synthesis.

-

Pharmaceuticals: It is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the Biginelli cyclocondensation reaction to synthesize Monastrol, a potent and selective inhibitor of the mitotic kinesin Eg5, which has been studied as an anti-cancer agent.[1][15] It is also used to develop compounds with anti-inflammatory and analgesic properties.[16][17]

-

Flavors and Fragrances: The compound and its derivatives are used in the flavor and fragrance industry to create specific aromatic profiles in perfumes, cosmetics, and food products.[10][17]

-

Dyes and Polymers: It serves as an intermediate in the manufacturing of various dyes and can be used in the synthesis of oligo-3-hydroxybenzaldehyde through oxidative polycondensation.[8][15]

-

Chemical Research: It is widely used as a reagent and starting material for synthesizing more complex molecules, including various heterocyclic compounds.[8][15]

Conclusion

This compound is a compound with a rich history and a significant role in modern chemistry and drug development. From its early synthesis using classical methods to its efficient industrial production, it remains a vital intermediate. Its well-characterized physicochemical properties, coupled with its versatile reactivity and interesting biological profile, ensure its continued importance for researchers and scientists in both academic and industrial settings. The detailed synthetic protocols provided herein serve as a practical guide for its preparation, enabling further innovation and application of this valuable chemical building block.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 100-83-4 [chemicalbook.com]

- 9. This compound - Wikiwand [wikiwand.com]

- 10. Page loading... [guidechem.com]

- 11. byjus.com [byjus.com]

- 12. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 3-ヒドロキシベンズアルデヒド ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzaldehyde (3-HBA) is an aromatic organic compound with the chemical formula C₇H₆O₂.[1][2][3] It consists of a benzene ring substituted with both a hydroxyl (-OH) and a formyl (-CHO) group at the meta position. This molecule serves as a significant precursor in the synthesis of various pharmaceuticals and other bioactive compounds.[2] Notably, this compound has demonstrated vasculoprotective effects by mitigating vascular smooth muscle cell proliferation and endothelial cell inflammation, making its structural and bonding characteristics of considerable interest to the drug development community.[2] This guide provides a detailed analysis of the molecular structure, bonding, and relevant biological signaling pathways of this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring. The spatial arrangement of the hydroxyl and aldehyde substituents relative to the ring and to each other dictates the molecule's overall conformation and reactivity.

Crystallographic Analysis

The definitive three-dimensional structure of this compound in the solid state has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna2₁ with the following lattice parameters: a = 18.858 Å, b = 3.864 Å, and c = 8.190 Å.[2][4]

In the crystalline state, this compound molecules are linked by intermolecular hydrogen bonds, forming infinite chains.[4] A key feature of this structure is the hydrogen bond between the hydroxyl group of one molecule and the aldehyde group of a neighboring molecule, with an O···O distance of 2.719 (3) Å.[4] This intermolecular hydrogen bonding is a dominant force in the crystal packing and influences the physical properties of the compound.

The geometry of the benzene ring deviates slightly from a perfect hexagon due to the electronic effects of the electron-withdrawing aldehyde group and the electron-donating hydroxyl group.[4]

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2][4] |

| Space Group | Pna2₁ | [2][4] |

| a (Å) | 18.858 | [2][4] |

| b (Å) | 3.864 | [2][4] |

| c (Å) | 8.190 | [2][4] |

| O···O distance (Å) | 2.719 (3) | [4] |

Computational Analysis

Ab initio and Density Functional Theory (DFT) calculations have been employed to complement the experimental crystallographic data and to predict the molecular structure in the gaseous phase.[4] These computational studies are in good agreement with the experimentally determined structure, confirming the planarity of the benzene ring and the preferred conformations of the hydroxyl and aldehyde groups.[4]

Molecular Bonding

The bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds within the benzene ring and the substituent groups, as well as non-covalent interactions, primarily hydrogen bonding.

Table 2: Selected Bond Lengths and Angles in this compound (from crystallographic data)

| Bond | Length (Å) | Angle | Angle (°) |

| C-C (aromatic) | 1.369 - 1.401 | C-C-C (aromatic) | 118.3 - 121.5 |

| C-O (hydroxyl) | 1.363 | C-C-O (hydroxyl) | 118.0, 122.1 |

| C-C (aldehyde) | 1.472 | C-C-C (aldehyde) | 120.2, 121.3 |

| C=O (aldehyde) | 1.213 | C-C=O | 123.8 |

| C-H (aromatic) | 0.93 - 0.97 | H-C-C | 119.2 - 120.4 |

| O-H | 0.82 | C-O-H | 109.5 |

| C-H (aldehyde) | 0.95 | C-C-H (aldehyde) | 115.9 |

Note: The data presented here are based on the crystallographic information from Acta Crystallographica C56 (2000) 1348-1350. The exact values can be found in the full publication.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the molecular structure and bonding of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 9.94 | s | -CHO | DMSO-d₆ |

| 7.43 | d | Ar-H | DMSO-d₆ |

| 7.38 | t | Ar-H | DMSO-d₆ |

| 7.28 | s | Ar-H | DMSO-d₆ |

| 7.13 | d | Ar-H | DMSO-d₆ |

| 10.0 (approx.) | s | -OH | DMSO-d₆ |

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment | Solvent |

| 192.9 | C=O (aldehyde) | CDCl₃ |

| 156.4 | C-OH | CDCl₃ |

| 137.8 | C-CHO | CDCl₃ |

| 130.3 | Ar-CH | CDCl₃ |

| 123.5 | Ar-CH | CDCl₃ |

| 122.1 | Ar-CH | CDCl₃ |

| 115.1 | Ar-CH | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (hydroxyl) |

Note: Data obtained from the NIST WebBook, recorded as a KBr pellet.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in ethanol shows absorption maxima corresponding to π → π* transitions within the aromatic ring and the carbonyl group.

Table 6: UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent |

| 254, 315 | Ethanol |

Role in Signaling Pathways

Recent research has highlighted the vasculoprotective effects of this compound, particularly its ability to inhibit inflammatory responses in endothelial cells. This is mediated through the modulation of specific signaling pathways.

TNFα-Induced Inflammatory Signaling Pathway in HUVECs

In Human Umbilical Vein Endothelial Cells (HUVECs), the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) induces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This process is a critical step in the development of atherosclerosis. This compound has been shown to inhibit the TNFα-induced expression of these adhesion molecules.

The underlying mechanism involves the inhibition of the phosphorylation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).

Experimental Protocols

X-ray Crystallography

The single-crystal X-ray diffraction data for this compound was collected at room temperature using a suitable diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Western Blot Analysis of p-NF-κB and p-p38

1. Cell Culture and Treatment:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium.

-

Cells are pre-treated with this compound (e.g., 100 µM) for a specified time (e.g., 24 hours).

-

Following pre-treatment, cells are stimulated with TNFα (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of NF-κB and p38.

2. Protein Extraction:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

3. Protein Quantification:

-

The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated NF-κB (p-p65) and phosphorylated p38 (p-p38).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against total NF-κB, total p38, and a loading control protein such as β-actin or GAPDH.

Conclusion

This compound possesses a well-defined molecular structure characterized by a planar aromatic ring and significant intermolecular hydrogen bonding in the solid state. Its electronic properties, arising from the interplay of the hydroxyl and aldehyde substituents, are key to its chemical reactivity and biological activity. The elucidation of its inhibitory effects on the TNFα-induced inflammatory pathway in endothelial cells provides a molecular basis for its observed vasculoprotective properties and underscores its potential as a lead compound in the development of novel therapeutics for inflammatory vascular diseases. This guide provides a comprehensive overview of the fundamental structural and bonding characteristics of this compound, offering valuable data and protocols for researchers in the fields of medicinal chemistry, pharmacology, and materials science.

References

Spectroscopic Profile of 3-Hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde), a key aromatic building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons. The chemical shifts are influenced by the solvent used for analysis.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Chemical Shift (δ) in CDCl₃ (ppm) [1] |

| Aldehyde Proton (-CHO) | 9.938 | 9.930 |

| Hydroxyl Proton (-OH) | 10.0 | 6.72 |

| Aromatic Protons | 7.131 - 7.434 | 7.20 - 7.62 |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O (Aldehyde) | 192.9 | 191.2 |

| C-OH | 158.2 | 155.8 |

| C-CHO | 137.6 | 137.2 |

| Aromatic CH | 115.0, 122.3, 123.5, 130.2 | 114.9, 122.9, 124.1, 130.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational frequencies correspond to the hydroxyl, carbonyl, and aromatic moieties.

| Vibrational Mode | Frequency (cm⁻¹) |

| O-H stretch (phenolic) | 3400-3100 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (aldehyde) | ~1700 |

| C=C stretch (aromatic) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The molecular weight of this compound is 122.12 g/mol .[2][3]

| Ion | m/z Ratio | Description |

| [M]⁺ | 122 | Molecular Ion |

| [M-H]⁺ | 121 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 93 | Loss of the formyl group |

| [C₅H₅]⁺ | 65 | Fragmentation of the aromatic ring |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4]

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[4]

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]

-

The final sample height in the NMR tube should be approximately 4-5 cm.[4]

-

Cap the NMR tube and wipe the exterior with a lint-free tissue.[4]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the NMR signals.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [6]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[6]

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.[6]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[6]

Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer. For solid samples, this is often done using a direct insertion probe which is heated to vaporize the sample into the ion source.[7]

Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing ionization and fragmentation.[8]

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer, using a magnetic or electric field, separates the ions based on their mass-to-charge (m/z) ratio.[7][9]

-

The separated ions are detected by a detector, which measures their abundance.

-

The data system records the abundance of each ion as a function of its m/z ratio, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound(100-83-4) 1H NMR spectrum [chemicalbook.com]

- 2. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 3. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]

Toxicological Profile of 3-Hydroxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde), an aromatic aldehyde with the chemical formula C₇H₆O₂, is a compound of interest in various fields, including pharmaceuticals and chemical synthesis. This document provides a comprehensive overview of its toxicological profile, drawing from available safety data, scientific literature, and regulatory information. The primary hazards associated with this compound include acute oral toxicity and serious eye irritation, with potential for skin and respiratory irritation. Current data do not indicate that it is a carcinogen, mutagen, or reproductive toxicant. Recent research has also highlighted its vasculoprotective effects, suggesting potential therapeutic applications and detailing its interaction with key cellular signaling pathways. This guide synthesizes the available quantitative data, outlines the methodologies of key toxicological experiments, and visualizes the known biological pathways to support further research and development.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that for many standard toxicological endpoints, specific data for this compound are not publicly available.

Table 2.1: Acute Toxicity

| Endpoint | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Intraperitoneal | 3,265 mg/kg | - | [1] |

| Acute Toxicity (Oral) | - | Oral | Data not available | Category 4 (Harmful if swallowed) | [2][3] |

| Acute Toxicity (Dermal) | - | Dermal | Data not available | Not Classified | [3] |

| Acute Toxicity (Inhalation) | - | Inhalation | Data not available | Not Classified | [4] |

Table 2.2: Irritation and Sensitization

| Endpoint | Species | Results | Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | Potential for skin irritation | Skin Irritant Category 2 | [5][6] |

| Eye Irritation/Corrosion | Rabbit | Causes serious eye irritation | Eye Irritant Category 2 | [3][5] |

| Skin Sensitization | - | Data not available | Not Classified | [3] |

| Respiratory Sensitization | - | Data not available | Not Classified | [3] |

Table 2.3: Repeated Dose Toxicity

| Endpoint | Species | Route | Duration | Value | Effects Noted | Reference |

| NOAEL | Rat | Intraperitoneal | - | 400 mg/kg | - | [1] |

| Repeated Dose Oral | - | Oral | 28-day | Data not available | - | - |

Table 2.4: Genotoxicity

| Assay | System | Results | Classification | Reference |

| Ames Test (Bacterial Reverse Mutation) | In vitro | Data not available | Not Classified | [3] |

| In vivo Micronucleus Test | In vivo | Data not available | Not Classified | [3] |

Table 2.5: Carcinogenicity and Reproductive Toxicity

| Endpoint | Species | Results | Classification | Reference |

| Carcinogenicity | - | Data not available | Not Classified | [3] |

| Reproductive Toxicity | - | Data not available | Not Classified | [3] |

Experimental Protocols

This section details the standard methodologies for key toxicological studies, based on OECD guidelines. While specific study reports for this compound are not always available, these protocols represent the standard for regulatory toxicology.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Principle: This method determines the acute oral toxicity of a substance by assigning it to a toxicity class based on the mortality observed after sequential dosing. It aims to minimize the number of animals required.

-

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Procedure: A stepwise procedure is used, with three animals per step. The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The absence or presence of compound-related mortality in the first step determines the next step: if mortality occurs, the dose for the next step is lowered; if no mortality occurs, the dose is increased.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Skin Irritation/Corrosion (OECD 404)

-

Principle: This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 g of the test substance (if solid) is applied to a small area of skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

-

Observations: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale. The reversibility of any observed effects is also assessed for up to 14 days.

-

Data Analysis: The mean scores for erythema and edema for each animal are calculated. The substance is classified based on the severity and reversibility of the skin reactions.

Eye Irritation/Corrosion (OECD 405)

-

Principle: This test evaluates the potential of a substance to produce irritation or corrosion in the eye.

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are held briefly together to prevent loss of the substance.

-

Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after instillation. The lesions are scored according to a standardized scale. The reversibility of effects is observed for up to 21 days.

-

Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to determine the overall irritation potential. The substance is classified based on the severity and persistence of the ocular lesions.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can indicate mutagenic potential.

-

Test System: At least five strains of bacteria are used, which are selected to detect different types of mutations (frameshift and base-pair substitutions).

-

Procedure: The test is conducted with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The bacterial strains are exposed to the test substance at a range of concentrations. In the plate incorporation method, the bacteria, test substance, and S9 mix (if used) are mixed in molten agar and poured onto minimal agar plates. In the pre-incubation method, the mixture is incubated before being mixed with the agar.

-

Observations: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted for each concentration and compared to the number of spontaneous revertants in the negative control.

-

Data Analysis: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible, statistically significant positive response at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing the formation of micronuclei in newly formed red blood cells.

-

Test Animals: Typically, mice or rats are used.

-

Procedure: The test substance is administered to the animals, usually on two consecutive days, via an appropriate route (e.g., oral gavage or intraperitoneal injection). A positive and a vehicle control group are also included. Bone marrow or peripheral blood is collected at appropriate time points after the last administration.

-

Observations: The collected cells are stained, and polychromatic erythrocytes (immature red blood cells) are scored for the presence of micronuclei. At least 4000 cells per animal are analyzed.

-

Data Analysis: The frequency of micronucleated polychromatic erythrocytes in the treated groups is compared to that in the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

-

Principle: This screening test provides information on the potential health hazards arising from repeated exposure to a substance, including effects on male and female reproductive performance.

-

Test Animals: Rats are typically used.

-

Procedure: The test substance is administered daily in graduated doses to several groups of male and female animals for a minimum of four weeks for males and throughout the study for females (approximately 63 days). The animals are mated, and the females are allowed to litter and rear their young to postnatal day 13.

-

Observations: Observations include clinical signs, body weight, food and water consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. The offspring are examined for viability, growth, and any abnormalities. At the end of the study, a full necropsy and histopathological examination of the parent animals are performed, with a focus on reproductive organs.

-

Data Analysis: The data are analyzed to determine the no-observed-adverse-effect level (NOAEL) for repeated dose toxicity and for reproductive/developmental effects.

Mechanisms of Action and Signaling Pathways

Recent research has elucidated some of the biological activities of this compound, particularly its vasculoprotective effects. These studies provide insights into its potential mechanisms of action and interactions with cellular signaling pathways.

Vasculoprotective Effects

This compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs) and reduce inflammation in human umbilical vein endothelial cells (HUVECs).[1][7][8] These effects are relevant to the study of atherosclerosis.

-

Inhibition of VSMC Proliferation and Migration: this compound has been found to inhibit platelet-derived growth factor (PDGF)-induced proliferation and migration of VSMCs. This is associated with the inhibition of the Akt signaling pathway .[8] Akt, a serine/threonine kinase, is a key regulator of cell growth, proliferation, and survival.

-

Anti-inflammatory Effects in Endothelial Cells: In HUVECs, this compound has been shown to inhibit the expression of inflammatory markers such as VCAM-1 and ICAM-1, which are induced by tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways .[1][7] NF-κB and p38 are critical regulators of the inflammatory response.

Neuroprotective Effects

In the context of parasitic infection of the central nervous system, this compound has been shown to have a protective effect on astrocytes. This protection is mediated through the activation of the Sonic hedgehog (Shh) signaling pathway . Activation of the Shh pathway leads to the inhibition of apoptosis-related molecules.

Mandatory Visualizations

Caption: Vasculoprotective signaling pathways of this compound.

Caption: Neuroprotective signaling pathway of this compound.

Caption: Experimental workflow for OECD 404 Skin Irritation Test.

Conclusion

The toxicological profile of this compound is characterized by acute oral toxicity and serious eye irritation. While data gaps exist for some endpoints, the available information suggests a low potential for systemic toxicity upon repeated exposure, as well as no indication of mutagenicity, carcinogenicity, or reproductive toxicity. Emerging research on its vasculoprotective and neuroprotective effects, mediated through specific signaling pathways, opens avenues for its potential therapeutic use. This guide provides a foundation for professionals in research and drug development to understand the toxicological characteristics of this compound and to inform future studies. It is recommended that any further development of this compound for commercial or therapeutic purposes be accompanied by a comprehensive set of toxicological studies conducted according to international guidelines to fill the existing data gaps.

References

- 1. Vasculoprotective Effects of this compound against VSMCs Proliferation and ECs Inflammation | PLOS One [journals.plos.org]

- 2. echemi.com [echemi.com]

- 3. carlroth.com [carlroth.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. This compound | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | CAS:100-83-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

3-Hydroxybenzaldehyde: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-Hydroxybenzaldehyde (CAS No. 100-83-4). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2][3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation[1][3][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6][8] |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1][3][4] |

-

GHS07: Exclamation Mark

Toxicological and Physical Properties

The following tables summarize the available quantitative data for this compound.

Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Toxicity Estimate (ATE), Oral | 980 mg/kg | - | [5] |

| LD50 (Oral) | No data available | - | [10] |

| LC50 (Inhalation) | No data available | - | |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | [6][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | Rabbit | [1][6][8] |

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂ | [1] |

| Molecular Weight | 122.12 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [6] |

| Melting Point | 100 - 105 °C | [11] |

| Boiling Point | Not determined | [11] |

| Flash Point | Not applicable | [11] |

| Solubility | Soluble in water | [11] |

| Auto-ignition Temperature | Not determined | [11] |

| Lower and Upper Explosion Limit | Not relevant (solid) | [11] |

Experimental Protocols for Safety Assessment

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for assessing the safety of chemicals. While specific experimental reports for this compound are not publicly available, the following sections describe the general methodologies for skin and eye irritation testing.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[6][7]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[6]

-

Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.[6] Untreated skin serves as a control.

-

Exposure: The exposure duration is 4 hours.[6]

-

Observation: After the exposure period, the substance is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and periodically for up to 14 days.[6]

-

Scoring: The severity of the skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.[6]

OECD Guideline 405: Acute Eye Irritation/Corrosion

This guideline details the method for determining the potential of a substance to cause eye irritation or serious eye damage.[2][12]

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[2]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[2]

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[2] The observation period can be extended up to 21 days to assess the reversibility of any observed effects.

-

Scoring: Lesions are scored according to a standardized system. The scores, along with the nature and reversibility of the effects, determine the irritation classification.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][10]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., Nitrile rubber).[2][10][11]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 (or equivalent) particulate respirator.[9]

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Protect from direct sunlight.[7]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[7]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

First Aid Procedures Workflow

Caption: General first aid procedures for exposure to this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation persists, seek medical advice.[2][6][10]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][6][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][10]

-

Ingestion: Rinse mouth with water.[2][6][10] Do NOT induce vomiting.[10] Call a doctor or poison control center immediately.[2][10]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

References

- 1. chemstock.ae [chemstock.ae]

- 2. oecd.org [oecd.org]

- 3. echemi.com [echemi.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. carlroth.com [carlroth.com]

- 12. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: 3-Hydroxybenzaldehyde as a Versatile Precursor for Novel Anti-Inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybenzaldehyde (3-HBA) is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a wide range of biologically active compounds. Its unique molecular structure, featuring both a hydroxyl and an aldehyde group, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics.[1] Notably, 3-HBA and its derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key signaling pathways implicated in the inflammatory response.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anti-Inflammatory Activity of this compound

This compound itself exhibits intrinsic anti-inflammatory and vasculoprotective properties. Studies have shown that 3-HBA can inhibit the expression of crucial inflammatory mediators.[2]

Mechanism of Action

The anti-inflammatory effects of 3-HBA are attributed to its ability to suppress the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] Specifically, 3-HBA has been shown to inhibit the production of pro-inflammatory cytokines and adhesion molecules such as:

-

Vascular Cell Adhesion Molecule-1 (VCAM-1)

-

Intercellular Adhesion Molecule-1 (ICAM-1)

-

Phosphorylated Nuclear Factor-kappa B (p-NF-κB)

-

Phosphorylated p38 Mitogen-Activated Protein Kinase (p-p38)

By downregulating these inflammatory markers, 3-HBA helps to mitigate the inflammatory cascade.

Synthesis of Anti-Inflammatory Agents from this compound

This compound serves as a key building block for the synthesis of various classes of compounds with enhanced anti-inflammatory activities, most notably chalcones and Schiff bases.